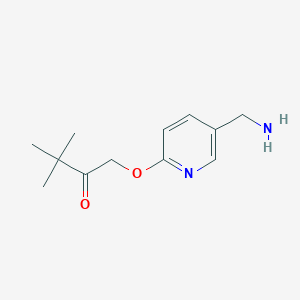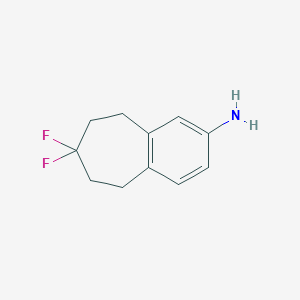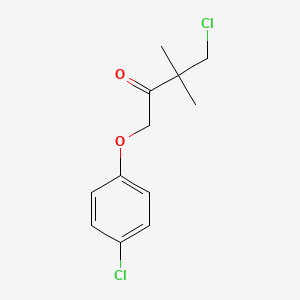
5-Methyl-2-thiophene carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-thiophene carboxylate is a chemical compound with the molecular formula C6H6O2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-thiophene carboxylate typically involves the functionalization of thiophene derivatives. One common method is the esterification of 5-methylthiophene-2-carboxylic acid with an alcohol in the presence of a catalyst. The reaction conditions often include the use of a dehydrating agent such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-2-thiophene carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes
Aplicaciones Científicas De Investigación
5-Methyl-2-thiophene carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research has explored its potential as a precursor for drug development, particularly in the design of anti-inflammatory and antimicrobial agents.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-thiophene carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfur atom in the thiophene ring can participate in various interactions, including hydrogen bonding and coordination with metal ions, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- Thiophene-2-carboxylate
- 5-Methylthiophene-3-carboxylate
- 2-Methylthiophene-3-carboxylate
Uniqueness
5-Methyl-2-thiophene carboxylate is unique due to the specific positioning of the methyl and carboxylate groups on the thiophene ring. This arrangement can influence the compound’s reactivity and interactions with other molecules, making it distinct from other thiophene derivatives .
Propiedades
Fórmula molecular |
C6H5O2S- |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
5-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C6H6O2S/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3,(H,7,8)/p-1 |
Clave InChI |
VCNGNQLPFHVODE-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(S1)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-(4-Bromo-3,5-dimethyl-phenyl)-[1,3]dioxane](/img/structure/B8340023.png)





